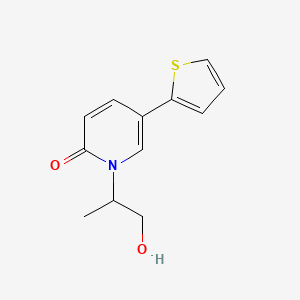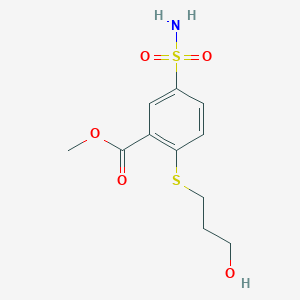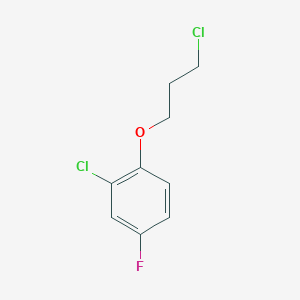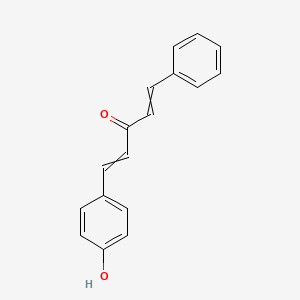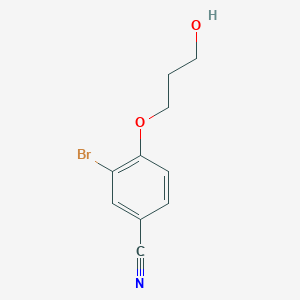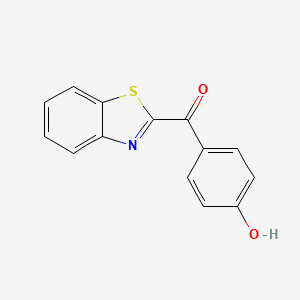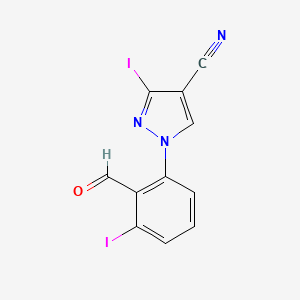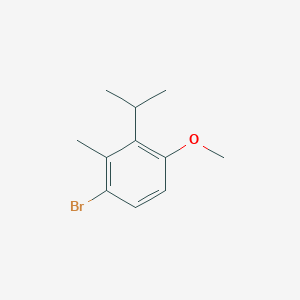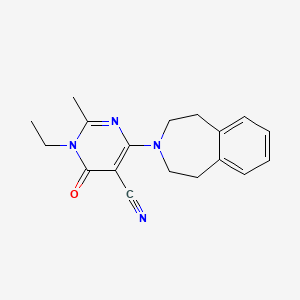
EM-Tbpc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Terbium(III) bis-phthalocyaninato involves the reaction of terbium chloride with phthalocyanine in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In an industrial setting, the production of Terbium(III) bis-phthalocyaninato can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
Terbium(III) bis-phthalocyaninato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield terbium(IV) species, while reduction can produce terbium(II) species .
科学研究应用
Terbium(III) bis-phthalocyaninato has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Terbium(III) bis-phthalocyaninato involves its interaction with magnetic fields. The compound exhibits slow magnetic relaxation behavior, magnetic hysteresis, and quantum tunneling of magnetization. These properties are attributed to the uniaxial magnetic anisotropy of the terbium ion and the coordination environment provided by the phthalocyanine ligands .
相似化合物的比较
Similar Compounds
Dysprosium(III) bis-phthalocyaninato: Similar magnetic properties but with different relaxation times and magnetic anisotropy.
Holmium(III) bis-phthalocyaninato: Exhibits similar single-molecule magnet behavior but with variations in magnetic hysteresis and quantum tunneling properties
Uniqueness
Terbium(III) bis-phthalocyaninato is unique due to its specific combination of magnetic properties, including high magnetic anisotropy and slow magnetic relaxation. These characteristics make it particularly suitable for applications in quantum information processing and high-density data storage .
属性
分子式 |
C18H20N4O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-ethyl-2-methyl-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-3-22-13(2)20-17(16(12-19)18(22)23)21-10-8-14-6-4-5-7-15(14)9-11-21/h4-7H,3,8-11H2,1-2H3 |
InChI 键 |
QNUVWRAGDSGAKX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC(=C(C1=O)C#N)N2CCC3=CC=CC=C3CC2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
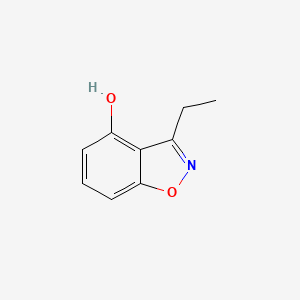
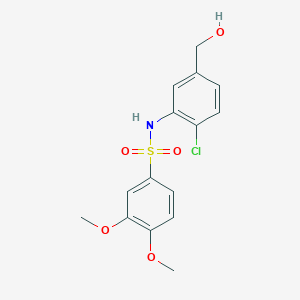
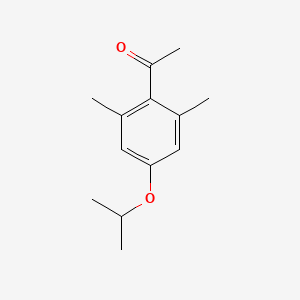
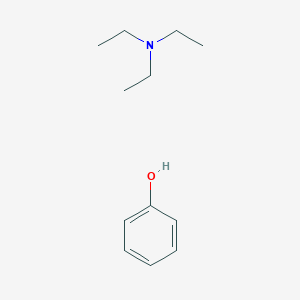
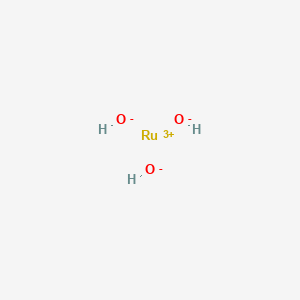
![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)
